![molecular formula C6H8N2O2 B2373320 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine CAS No. 1368125-56-7](/img/structure/B2373320.png)
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine
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Description
The compound “4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine” is a derivative of the “4H,6H,7H-pyrano[3,4-d][1,2]oxazole” family . These compounds are characterized by a pyrano[3,4-d][1,2]oxazole ring, which is a fused ring system involving a pyran ring and an oxazole ring .
Molecular Structure Analysis
The molecular structure of “4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine” would be expected to contain a pyrano[3,4-d][1,2]oxazole ring, with an amine (-NH2) group attached at the 3-position of the oxazole ring. This can be inferred from the IUPAC names of related compounds .Scientific Research Applications
- Multicomponent Reactions : The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives leads to the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. This green tandem method demonstrates energy efficiency and operational simplicity .
- Photochemical Synthesis : Photoexcited organic dyes, such as Na2 eosin Y, act as direct hydrogen atom transfer (HAT) photocatalysts for this reaction. Na2 eosin Y offers good yields and potential industrial scalability .
Green Chemistry and Sustainable Synthesis
properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-6-4-3-9-2-1-5(4)10-8-6/h1-3H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVRDGTMYPAQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine | |
CAS RN |
1368125-56-7 |
Source
|
Record name | 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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